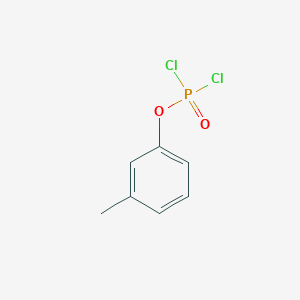
m-Tolyl phosphorodichloridate
Overview
Description
m-Tolyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two chlorine atoms and an m-tolyl group (3-methylphenyl group). This compound is used as an intermediate in organic synthesis, particularly in the preparation of various phosphorus-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Tolyl phosphorodichloridate can be synthesized by reacting m-cresol (3-methylphenol) with phosphoryl chloride (POCl₃). The reaction typically requires heating above 200°C for 5 to 6 hours . The presence of an active aluminum catalyst, such as aluminum chloride or metallic aluminum, can significantly enhance the reaction efficiency and yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: m-Tolyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as alcohols, amines, or thiols to form corresponding esters, amides, or thiophosphates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form m-tolyl phosphoric acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Aluminum chloride, metallic aluminum.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products:
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Thiophosphates: Formed by the reaction with thiols.
Scientific Research Applications
m-Tolyl phosphorodichloridate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorus-containing compounds, including pesticides, flame retardants, and plasticizers.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological phosphorylation processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of m-Tolyl phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the formation of various phosphorus-containing derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the m-tolyl group, which can modulate the reaction pathways and product distribution.
Comparison with Similar Compounds
Phenyl phosphorodichloridate: Similar structure but with a phenyl group instead of an m-tolyl group.
p-Tolyl phosphorodichloridate: Similar structure but with a p-tolyl group (4-methylphenyl group) instead of an m-tolyl group.
o-Tolyl phosphorodichloridate: Similar structure but with an o-tolyl group (2-methylphenyl group) instead of an m-tolyl group.
Uniqueness: m-Tolyl phosphorodichloridate is unique due to the position of the methyl group on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. The m-tolyl group provides distinct electronic and steric properties compared to its ortho and para counterparts, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
1-dichlorophosphoryloxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2O2P/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUSEDGKQCJMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290095 | |
| Record name | m-Tolyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-18-1 | |
| Record name | m-Tolyl phosphorodichloridate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Tolyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


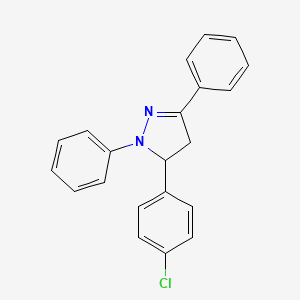
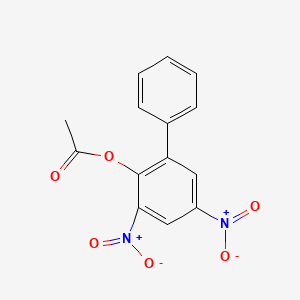
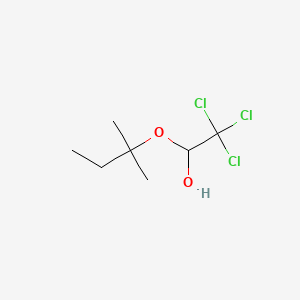
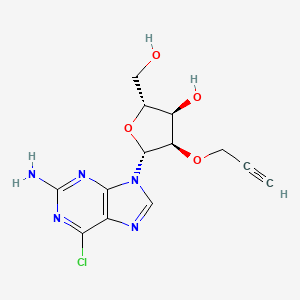
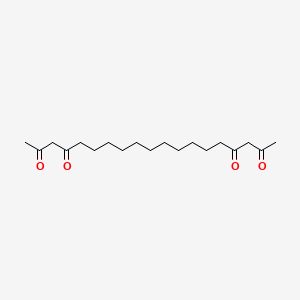
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
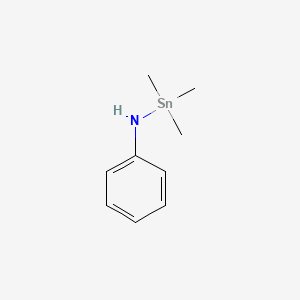
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
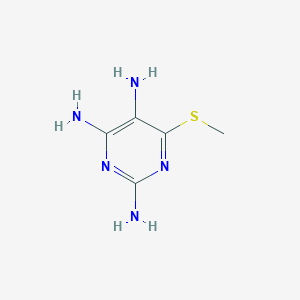
](/img/structure/B14749957.png)
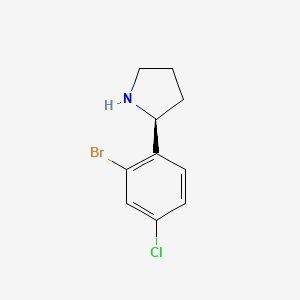

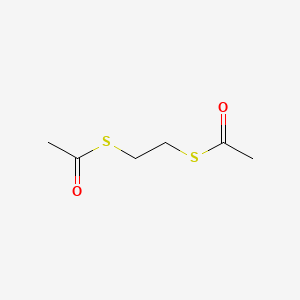
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
